Prmt5-IN-17
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Overview
Description
Prmt5-IN-17 is a compound that inhibits the activity of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins, playing a crucial role in gene regulation, RNA splicing, and signal transduction. Overexpression of PRMT5 has been linked to various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-17 involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Prmt5-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
Prmt5-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.
Biology: Helps in understanding the biological functions of PRMT5 and its impact on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases associated with PRMT5 overexpression.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PRMT5
Mechanism of Action
Prmt5-IN-17 exerts its effects by binding to the active site of PRMT5, inhibiting its enzymatic activity. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression, RNA splicing, and other cellular processes. The molecular targets and pathways involved include histones, RNA polymerase II, and various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Prmt5-IN-17 include other PRMT5 inhibitors such as pemrametostat and 3039-0164. These compounds share a common mechanism of action but may differ in their chemical structures and specific binding interactions with PRMT5 .
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for PRMT5. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for cancers with PRMT5 overexpression .
Properties
Molecular Formula |
C26H33N7O2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-[4-[[8-[[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]amino]pyrido[3,4-d]pyrimidin-4-yl]amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C26H33N7O2/c1-18(34)33-12-8-21(9-13-33)31-25-23-6-10-27-26(24(23)29-17-30-25)28-14-22(35)16-32-11-7-19-4-2-3-5-20(19)15-32/h2-6,10,17,21-22,35H,7-9,11-16H2,1H3,(H,27,28)(H,29,30,31)/t22-/m1/s1 |
InChI Key |
ZOHGOMTYVYHKCZ-JOCHJYFZSA-N |
Isomeric SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC3=C2C=CN=C3NC[C@H](CN4CCC5=CC=CC=C5C4)O |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC3=C2C=CN=C3NCC(CN4CCC5=CC=CC=C5C4)O |
Origin of Product |
United States |
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